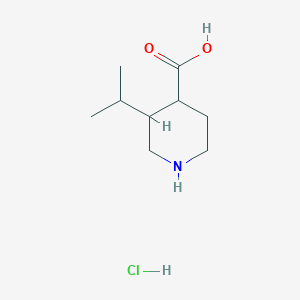

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride

Description

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is a piperidine derivative with a carboxylic acid group at the 4-position and an isopropyl substituent at the 3-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMWVHVFAXJFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions using reagents such as isopropyl halides.

Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrochloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues

Piperidine derivatives with substituents at the 3- and 4-positions are common in medicinal chemistry. Key structural analogues include:

Key Observations :

Key Observations :

- Hydrochloride salts of piperidine derivatives often target ion channels, GPCRs, or enzymes due to their charged and polar functional groups .

- The carboxylic acid group in 3-Propan-2-ylpiperidine-4-carboxylic acid may enable interactions with metal ions or basic amino acid residues in binding pockets, similar to other carboxylate-containing drugs like NSAIDs .

Physicochemical Properties

A comparison of solubility, stability, and molecular descriptors:

*Estimated based on structural analogs.

Key Observations :

- The hydrochloride salt form generally improves aqueous solubility compared to free bases .

Biological Activity

3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride, also known as (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride, is a compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a propan-2-yl group and a carboxylic acid moiety. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH can lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .

- Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways related to pain and inflammation .

- Therapeutic Potential : Preliminary studies suggest that it could have therapeutic effects in conditions such as arthritis and pancreatitis due to its anti-inflammatory properties .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives of 3-Propan-2-ylpiperidine-4-carboxylic acid showed significant analgesic effects in animal models of inflammation. The compound reduced the expression levels of inflammatory markers such as IL-6 and TNF-α .

- Pharmacokinetics : Another research highlighted the pharmacokinetics of related compounds, indicating good oral bioavailability and stability in vivo, which are critical for drug development .

Data Table: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material : A suitable piperidine derivative.

- Chiral Resolution : Achieved through asymmetric synthesis.

- Functional Group Modification : Alkylation introduces the propan-2-yl group.

- Carboxylation : The carboxylic acid group is added.

- Hydrochloride Formation : The final step involves reacting the free base with hydrochloric acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-propan-2-ylpiperidine-4-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. Key steps include:

- Cyclization : Use of 3-chloroperoxybenzoic acid for oxidation to form the piperidine backbone .

- Substitution : Trimethylsilyl cyanide or thionyl chloride (SOCl₂) in anhydrous solvents (e.g., dichloromethane) for introducing the propan-2-yl group .

- Salt Formation : Reaction with HCl in ethanol to yield the hydrochloride salt, enhancing solubility and stability .

- Critical Parameters : Temperature control (e.g., 0–5°C for cyanide substitutions) and solvent purity are crucial to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : A validated reversed-phase method with UV detection (λ = 210–260 nm) to quantify impurities (<0.1%) .

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.2–1.4 ppm for isopropyl protons; δ 3.5–4.0 ppm for piperidine ring protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 218.08) .

Q. What solvent systems are recommended for enhancing the solubility of this hydrochloride salt?

- Methodological Answer : The hydrochloride form improves aqueous solubility. Optimal solvents include:

- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions .

- Buffered systems : Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) for biological assays .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and bioactivity of this compound?

- Methodological Answer :

- Stereoselective Synthesis : Chiral catalysts (e.g., L-proline) or enzymatic resolution can yield enantiopure forms. For example, (3S,4S)-stereoisomers show higher receptor binding affinity than (3R,4R) analogs .

- Bioactivity Impact : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics of stereoisomers with targets like GABA receptors .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer :

- Assay Optimization : Standardize conditions (pH, temperature, cofactors) across studies. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from variations in ATP concentration in kinase assays .

- Orthogonal Validation : Confirm inhibitory effects using CRISPR-edited cell lines or competitive ELISA .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% RH for thermal stability; 0.1 M HCl/NaOH for pH stability). Monitor degradation via LC-MS .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Cytochrome P450 inhibition assays (e.g., CYP3A4) can predict drug-drug interactions .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., NMDA or σ-1 receptors). Prioritize docking scores < −7.0 kcal/mol .

- MD Simulations : GROMACS or AMBER for 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.